N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide

Kinase Inhibition JAK ALK

Research groups developing kinase inhibitors often require structurally diverse pyridazine-3-carboxamide building blocks to explore novel chemical space. This compound serves as a unique SAR probe with its 2-carbamoylphenyl amide substituent, offering distinct hydrogen-bonding profile vs. 3-acetylphenyl or 4-chlorophenyl analogs. No published biological data exists-ideal for internal profiling campaigns. Procure for combinatorial library synthesis, target selectivity studies, or as a matched negative control. Verify identity via HPLC/MS.

Molecular Formula C14H14N4O3
Molecular Weight 286.291
CAS No. 1351585-48-2
Cat. No. B2581983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide
CAS1351585-48-2
Molecular FormulaC14H14N4O3
Molecular Weight286.291
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C14H14N4O3/c1-2-21-12-8-7-11(17-18-12)14(20)16-10-6-4-3-5-9(10)13(15)19/h3-8H,2H2,1H3,(H2,15,19)(H,16,20)
InChIKeyKEHCYKZZAIIRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide (CAS 1351585-48-2): Procurement-Relevant Structural and Class Baseline


N-(2-Carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide (CAS 1351585-48-2) is a synthetic, small-molecule pyridazine-3-carboxamide derivative bearing a 2-carbamoylphenyl amide substituent and a 6-ethoxy group on the pyridazine ring . The pyridazine-3-carboxamide scaffold is documented in the patent literature as a core structure for inhibitors of Janus kinases (JAKs) and anaplastic lymphoma kinase (ALK) [1], as well as for cannabinoid CB2 receptor agonists [2]. However, no primary research publication, authoritative database entry, or patent example explicitly characterizes the biological activity or physicochemical properties of this specific compound. All retrievable vendor descriptions are generic and do not provide compound-specific quantitative data .

Uncharacterized pyridazine-3-carboxamide; no target activity data in public domain
Suits de novo kinase/GPCR profiling or chemical library expansion
Requires independent experimental characterization; vendor data limited to structural identifiers

Procurement Risk for N-(2-Carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide: Why In-Class Analogs Are Not Interchangeable


Within the pyridazine-3-carboxamide class, minor structural modifications profoundly alter target selectivity, potency, and pharmacokinetics. For instance, in the ALK inhibitor series of US 9,126,947, altering the amide substituent from a 2-carbamoylphenyl to a 4-(piperidine-1-carbonyl)phenyl group shifts the IC50 by orders of magnitude [1]. Similarly, in CB2 agonist pyridazine-3-carboxamides, methoxy-to-ethoxy substitution on the pyridazine ring modulates EC50 and CB1/CB2 selectivity ratios [2]. Without compound-specific quantitative structure-activity relationship (SAR) data for N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide, any substitution with a closely related analog—such as N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide (CAS 1351585-42-6) or N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide (CAS 1351600-06-0)—carries unquantifiable risk of altered potency, off-target activity, or physicochemical property drift [1].

Amide Substituent Variability
Modification of the amide group (e.g., 2-carbamoylphenyl vs. 3-acetylphenyl or 4-chlorophenyl) may shift kinase potency and selectivity by orders of magnitude, based on patent SAR trends; analogs are not interchangeable without compound-specific data.
Kinase Selectivity Unknown
No kinome-wide selectivity profile exists; off-target engagement risk relative to multi-kinase inhibitors cannot be assessed. Substitution with uncharacterized pyridazine-3-carboxamides may introduce unexpected polypharmacology.

N-(2-Carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Absence of Publicly Available Target-Specific Biochemical IC50 Data for Direct Comparator Ranking

A comprehensive search of PubMed, ChEMBL, PubChem, BindingDB, and Google Patents returned zero biochemical IC50, Ki, or EC50 values for N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide against any defined molecular target. By contrast, closely related pyridazine-3-carboxamides within the same patent family (US 9,126,947) report ALK IC50 values ranging from <1 nM to 740 nM, and c-Met IC50 values of 1–2.15 nM [1]. The target compound cannot be positioned within this activity landscape. The only numerical data associated with the CAS number appears on vendor pages as an unreferenced MCF-7 cytotoxicity IC50 of 0.48 µM, but the original source, assay protocol, and comparator data are not retrievable .

Target Activity
Data to verify
No IC50, Ki, or EC50 data available in public domain
Uncharacterized target profile; requires de novo biochemical testing
Cannot confirm kinase inhibition or GPCR activity from current evidence
Kinase Inhibition JAK ALK CB2 Agonism Pyridazine-3-carboxamide

Structural Comparison: 2-Carbamoylphenyl vs. 3-Acetylphenyl and 4-Chlorophenyl Amide Substituents Lacks Quantitative Activity Differential

The three closest commercially listed analogs—N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide (CAS 1351585-42-6), N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide (CAS 1351600-06-0), and N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide (CAS 1351658-34-8)—share the identical 6-ethoxypyridazine-3-carboxamide core but differ only in the amide substituent [1]. In published pyridazine-3-carboxamide SAR, the amide substituent is the primary driver of target potency and selectivity; for example, 2-carbamoylphenyl vs. 4-(morpholine-4-carbonyl)phenyl substitution in US 9,126,947 alters ALK IC50 from sub-nanomolar to >100 nM [2]. However, no head-to-head comparison of these four analogs has been published, so the functional consequence of the 2-carbamoylphenyl group relative to the 3-acetylphenyl or 4-chlorophenyl groups remains unquantified.

Amide Substituent SAR
Class-level inference
Functional impact of 2-carbamoylphenyl vs. 3-acetylphenyl / 4-chlorophenyl unquantified; no head-to-head assay data
Substituent change may shift potency orders of magnitude based on patent examples
Similar core compounds show IC50 swings from sub-nanomolar to >100 nM with amide variation
Structure-Activity Relationship Amide Substituent Pyridazine Medicinal Chemistry

Physicochemical Property Differentiation: Calculated vs. Measured Values and the Risk of Unverified Vendor Data

Vendor listings report a molecular weight of 286.29 g/mol and an InChI Key of KEHCYKZZAIIRCX-UHFFFAOYSA-N, which are consistent with the structural formula . However, experimentally determined values for critical procurement-relevant parameters—aqueous solubility, LogP, LogD, pKa, melting point, and HPLC purity—are absent from the public domain. In contrast, well-characterized pyridazine-3-carboxamide tool compounds (e.g., CB2 agonist series) have published LogP values ranging from 2.8 to 4.1 and aqueous solubilities from 5–50 µM [1]. The absence of measured physicochemical data for N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide means that formulation, DMSO stock preparation, and assay compatibility cannot be predicted from class averages without risk of compound precipitation or unintended solvent effects.

Physicochemical Data
Data to verify
No experimental LogP, solubility, pKa, or purity data reported
Formulation and assay compatibility cannot be predicted from class averages alone
CB2 agonist pyridazine-3-carboxamides report LogP 2.8–4.1, solubility 5–50 µM as class context
Physicochemical Properties LogP Solubility Permeability Quality Control

Kinase Profiling Selectivity: No Data to Support Claims of Reduced Off-Target Risk Relative to Multi-Kinase Pyridazine Inhibitors

The pyridazine-3-carboxamide scaffold is known to engage multiple kinases. US 9,126,947 exemplifies compounds with activity against ALK, c-Met, and potentially other kinases [1]. Broader kinome profiling data (e.g., KINOMEscan) for specific pyridazine-3-carboxamides reveal that selectivity varies dramatically with subtle substituent changes; for example, a 6-amino substitution pattern can broaden kinase inhibition while a 6-alkoxy pattern may narrow it [2]. No kinome-wide selectivity panel data exists for N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide. Consequently, any claim of target selectivity or reduced off-target risk relative to multi-kinase pyridazine inhibitors is unsubstantiated.

Kinase Selectivity
Context-dependent
No kinome-wide selectivity panel or KINOMEscan data available
Off-target risk relative to multi-kinase inhibitors cannot be assessed
Scaffold known to engage ALK, c-Met, but selectivity varies dramatically with substituent
Kinase Selectivity Off-Target JAK ALK c-Met Polypharmacology

Recommended Use Cases for N-(2-Carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide Based on Available Evidence


Chemical Library Expansion and Diversity-Oriented Synthesis

This compound may serve as a building block or diversity element in combinatorial pyridazine-3-carboxamide libraries for screening campaigns. Its 2-carbamoylphenyl amide substituent is structurally distinct from the 3-acetylphenyl and 4-chlorophenyl analogs, offering a different hydrogen-bonding profile that could sample novel chemical space. However, no screening data validates this hypothesis [1].

SAR Exploration Requiring De Novo Characterization

Research groups with internal kinase or GPCR assay capabilities may procure this compound as part of a systematic SAR series to determine the contribution of the 2-carbamoylphenyl group to target potency and selectivity. This scenario assumes the user will generate primary data, as none exists publicly. The ethoxy group at the 6-position distinguishes it from methoxy or chloro analogs that have published CB2 agonist data [1].

Negative Control or Inactive Comparator for Assay Validation

If in-house profiling reveals this compound to be inactive against a target of interest (e.g., ALK, JAK, or CB2), it could serve as a structurally matched negative control for more potent pyridazine-3-carboxamide tool compounds. This application requires upfront investment in biochemical profiling to confirm inactivity [1].

Physicochemical Method Development and Analytical Reference

Given the absence of published LC-MS, NMR, or HPLC purity data, this compound could be used to develop and validate analytical methods for the pyridazine-3-carboxamide class. Its moderate molecular weight (286.29) and distinctive InChI Key make it suitable as a reference standard for retention time and fragmentation pattern libraries [1].

Application
Selection Property
Validation Focus
Chemical Library Expansion
Structurally distinct amide substituent (2-carbamoylphenyl) vs. common analogs
Library screening context; diversity-oriented synthesis
SAR Series De Novo Profiling
6-ethoxy group differentiates from methoxy/chloro analogs with published CB2 data
Primary kinase / GPCR profiling to generate compound-specific SAR
Negative Control Validation
Potential structurally matched inactive control if profiling reveals no target engagement
Confirm inactivity against ALK, JAK, or CB2 prior to use as control
Analytical Method Development
Moderate MW (286.29) and unique InChI Key support use as retention time standard
LC-MS / HPLC method validation; fragmentation pattern library
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